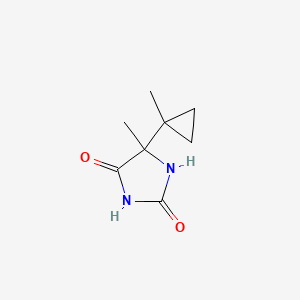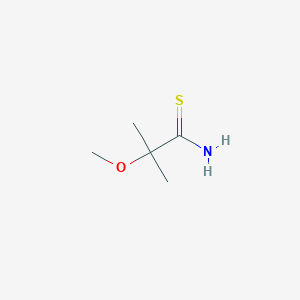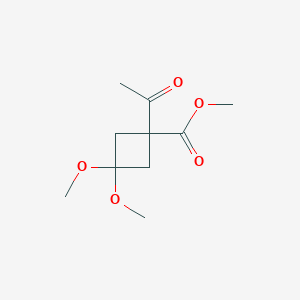
Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate
Vue d'ensemble
Description
“Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate” is a synthetic compound with potential applications in various fields of research and industry. It has a molecular weight of 216.23 .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 1-acetyl-3,3-dimethoxycyclobutanecarboxylate”. The InChI code is "1S/C10H16O5/c1-7(11)9(8(12)13-2)5-10(6-9,14-3)15-4/h5-6H2,1-4H3" . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Applications De Recherche Scientifique
Chirality in Cyclisation Reactions
- Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate plays a role in stereoselective cyclisation reactions. These reactions involve enol(ate) intermediates and demonstrate the compound's ability to retain high enantiomeric purity. Such processes are significant in the synthesis of complex organic molecules, where control over chirality is crucial (Betts et al., 1999).
Ring-Opening and Oxidative Scission
- The compound is involved in ring-opening reactions and oxidative scission. For example, the reaction with RuO4 in specific conditions leads to regioselective scission, demonstrating the compound's susceptibility to oxidative processes, which is valuable in synthetic organic chemistry (Graziano et al., 1996).
Cyclisation with Acetylenic Esters
- In reactions with acetylenic esters, the compound participates in [2+2] cycloaddition, forming 3,3-dimethoxycyclobutenes. These products are precursors to naturally occurring products and biologically active compounds, highlighting the compound's role in the synthesis of bioactive materials (Graziano et al., 1992).
Structural and Conformational Studies
- The compound has been studied for its conformational properties, contributing to a better understanding of the structural aspects of cyclobutane derivatives. This understanding is essential for designing molecules with desired physical and chemical properties (Casanovas et al., 2006).
Role in Photolytic and Pyrolytic Reactions
- Its involvement in photolytic and pyrolytic reactions has been explored, showcasing the compound's behavior under various thermal and light-induced conditions. This research is crucial for understanding the stability and reactivity of cyclobutane derivatives under different environmental conditions (Ooba et al., 1970).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-7(11)9(8(12)13-2)5-10(6-9,14-3)15-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPDLXGSVCPPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C1)(OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



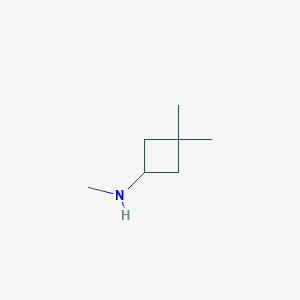
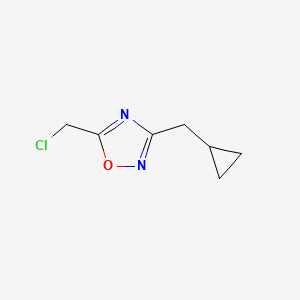

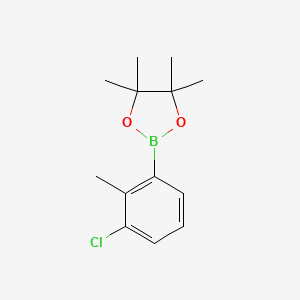
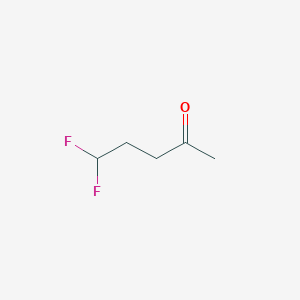
![Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate](/img/structure/B1432424.png)

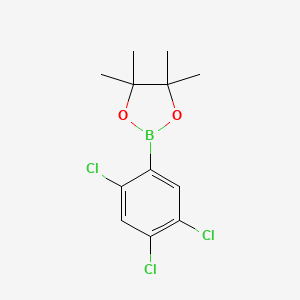
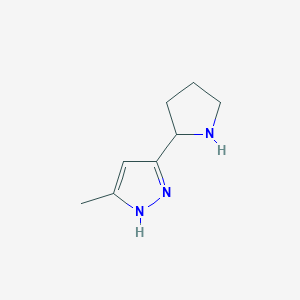
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine, Mixture of diastereomers](/img/structure/B1432430.png)
